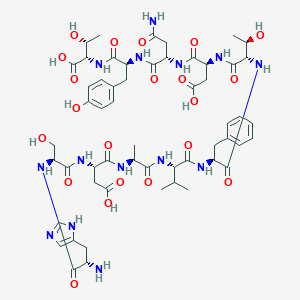
Vasoactive intestinal peptide (1-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasoactive intestinal peptide (1-11), also known as Vasoactive intestinal peptide (1-11), is a useful research compound. Its molecular formula is C55H76N14O21 and its molecular weight is 1269.3 g/mol. The purity is usually 95%.
The exact mass of the compound Vasoactive intestinal peptide (1-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Vasoactive Intestinal Peptide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vasoactive intestinal peptide (1-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasoactive intestinal peptide (1-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Applications
VIP plays a crucial role in gastrointestinal physiology, influencing motility, secretion, and epithelial integrity.
- Regulation of Epithelial Function : VIP enhances ion transport and mucus secretion in the gut by activating VPAC1 receptors on epithelial cells. It modulates tight junction proteins, thus maintaining epithelial barrier integrity. Studies have shown that VIP can ameliorate conditions like colitis by preventing bacterial translocation and restoring tight junction protein expression .
- Treatment of Diarrheal Disorders : Hypersecretion of VIP is linked to conditions such as VIPomas, which cause severe watery diarrhea. Therapeutic strategies targeting VIP signaling pathways are being explored to manage such disorders effectively .
| Application | Mechanism | Clinical Relevance |
|---|---|---|
| Epithelial Integrity | Modulates tight junction proteins | Alleviates colitis symptoms |
| Diarrheal Disorders | Inhibits excessive secretion | Potential treatment for VIPoma-induced diarrhea |
Cardiovascular Effects
VIP demonstrates vasodilatory properties that have therapeutic implications in cardiovascular diseases.
- Pulmonary Hypertension : Research indicates that VIP can reduce pulmonary artery pressure and vascular resistance in conditions like primary pulmonary hypertension. Its administration has shown promise in improving hemodynamic parameters without significant side effects .
- Ischemic Heart Disease : VIP's ability to enhance blood flow through vasodilation may provide benefits in ischemic heart conditions. Its action on coronary arteries helps regulate vascular tone and improve myocardial perfusion .
| Condition | Effect of VIP | Potential Treatment |
|---|---|---|
| Pulmonary Hypertension | Reduces pulmonary artery pressure | Treatment option for primary pulmonary hypertension |
| Ischemic Heart Disease | Enhances coronary blood flow | Possible adjunct therapy for ischemic heart disease |
Immunological Applications
VIP's immunomodulatory properties have garnered attention for their potential in treating inflammatory diseases.
- Ulcerative Colitis (UC) : VIP has been shown to stabilize IL-10 expression in regulatory B cells, which may help in managing UC by downregulating inflammatory responses. Experimental models suggest that VIP administration can alleviate histopathological symptoms associated with colitis .
- COVID-19 Treatment : In clinical trials, VIP has demonstrated potential antiviral effects against SARS-CoV-2 by inhibiting viral replication and modulating immune responses. Although initial studies showed mixed results regarding respiratory failure outcomes, improvements in oxygenation levels were noted .
| Disease | Mechanism of Action | Clinical Findings |
|---|---|---|
| Ulcerative Colitis | Stabilizes IL-10 expression | Reduces inflammation in experimental models |
| COVID-19 | Inhibits viral replication; modulates immune response | Improved oxygenation in treated patients |
Metabolic Effects
VIP also plays a role in glucose metabolism and has implications for diabetes management.
Eigenschaften
CAS-Nummer |
144119-83-5 |
|---|---|
Molekularformel |
C55H76N14O21 |
Molekulargewicht |
1269.3 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
InChI-Schlüssel |
GNEIJBGVTKUQSA-KUYRHLGNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Key on ui other cas no. |
144119-83-5 |
Sequenz |
HSDAVFTDNYT |
Synonyme |
vasoactive intestinal peptide (1-11) VIP (1-11) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















